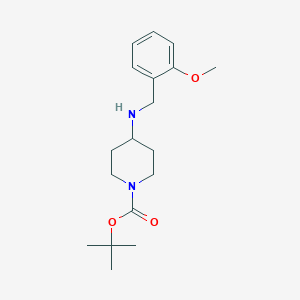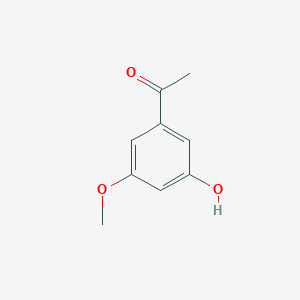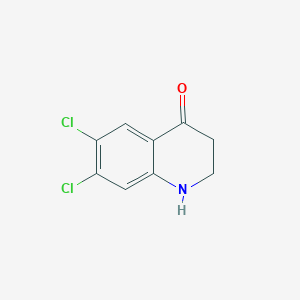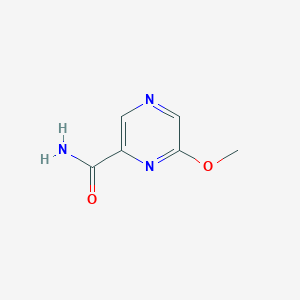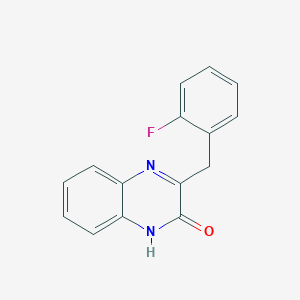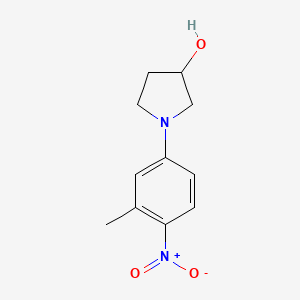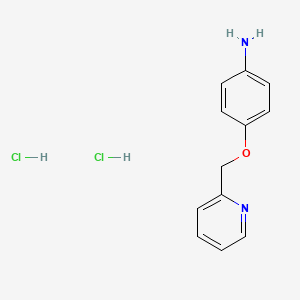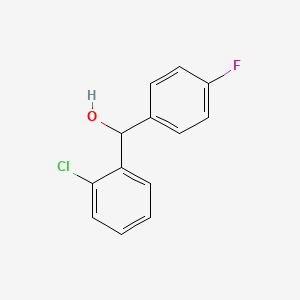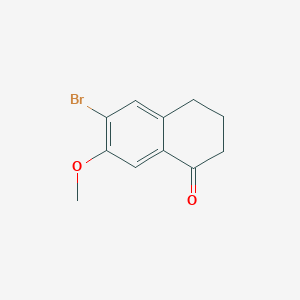
6-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
Übersicht
Beschreibung
6-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one (BMDO) is a synthetic organic compound that has gained attention in scientific research due to its potential applications in pharmaceuticals and agrochemicals. BMDO is a naphthalene derivative that has a bromine atom and a methoxy group attached to it.
Wissenschaftliche Forschungsanwendungen
Overview of Research Applications
6-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a compound that may not have direct, widely-reported applications in its exact form within the accessible scientific literature. However, exploring the broader context of related brominated compounds and methoxy-substituted chemicals provides insight into potential research areas and applications. Brominated compounds are extensively studied for their environmental impact, toxicity, and as intermediates in organic synthesis. Methoxy-substituted compounds, similarly, have significance in medicinal chemistry and materials science.
Environmental and Analytical Chemistry
Brominated flame retardants (BFRs) and related compounds, such as 2,4,6-tribromophenol, have been the subject of environmental studies due to their persistence and potential toxic effects. These studies often focus on their occurrence, toxicity, and degradation in the environment. For example, Koch and Sures (2018) reviewed the environmental concentrations and toxicology of 2,4,6-tribromophenol, highlighting its ubiquity and the gaps in knowledge regarding its behavior and impact in ecosystems (Koch & Sures, 2018). Analytical methods for detecting brominated compounds, including those related to 6-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, are crucial for environmental monitoring and research. Hites (2008) discussed the mass spectrometry of polybrominated diphenyl ethers and their methoxy derivatives, underscoring the importance of accurate analytical techniques for environmental assessment (Hites, 2008).
Pharmacology and Bioactive Compounds
The methoxy group, as part of a compound's structure, can significantly influence its pharmacological properties. Scopoletin and osthole are examples of naturally occurring compounds with methoxy groups that exhibit various biological activities. Antika et al. (2022) and Zhang et al. (2015) reviewed the bioactivities, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, of scopoletin and osthole, respectively. These reviews demonstrate the diverse potential applications of methoxy-substituted compounds in developing new therapeutic agents (Antika et al., 2022); (Zhang et al., 2015).
Eigenschaften
IUPAC Name |
6-bromo-7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDXYXYEJYKZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC(=O)C2=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




